1,3,5,2,4,6-trioxatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “1,3,5,2,4,6-trioxatriborinane” is known as Pituitary adenylate cyclase activating polypeptide amide fragment 6-27. It is a synthetic peptide with significant biological activity, particularly in the field of neurobiology. This compound is a fragment of the larger pituitary adenylate cyclase-activating polypeptide (PACAP), which plays a crucial role in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process is also scaled up using preparative HPLC systems to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized at specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives are used in SPPS to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 has a wide range of applications in scientific research:
Neurobiology: It is used to study the role of PACAP in neuronal signaling and neuroprotection.
Endocrinology: Researchers use this peptide to investigate its effects on hormone secretion and regulation.
Pharmacology: It serves as a tool to explore the mechanisms of action of PACAP receptors and their potential as drug targets.
Medicine: Potential therapeutic applications include neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.
Wirkmechanismus
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 exerts its effects by binding to PACAP receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which mediate its physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pituitary adenylate cyclase activating polypeptide (PACAP-27): The full-length peptide from which the fragment is derived.
Vasoactive intestinal peptide (VIP): Another neuropeptide with similar receptor binding properties.
Secretin: A peptide hormone with structural similarities to PACAP.
Uniqueness
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 is unique due to its specific sequence and biological activity. Unlike the full-length PACAP-27, this fragment selectively inhibits certain PACAP receptors, making it a valuable tool for dissecting the roles of different receptor subtypes in physiological processes.
Eigenschaften
CAS-Nummer |
289-56-5 |
---|---|
Molekularformel |
B3H3O3 |
Molekulargewicht |
83.5 g/mol |
IUPAC-Name |
1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3H3O3/c1-4-2-6-3-5-1/h1-3H |
InChI-Schlüssel |
BRTALTYTFFNPAC-UHFFFAOYSA-N |
Kanonische SMILES |
B1OBOBO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.